N-(2-hydroxy-3-phenylpropyl)benzamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15(11-13-7-3-1-4-8-13)12-17-16(19)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOGEMOFDWGHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-hydroxy-3-phenylpropyl)benzamide can be synthesized through the condensation of benzoic acid with 2-hydroxy-3-phenylpropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine under controlled conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of N-(2-oxo-3-phenylpropyl)benzamide.
Reduction: Formation of N-(2-hydroxy-3-phenylpropyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
N-(2-hydroxy-3-phenylpropyl)benzamide features a benzamide structure with a hydroxyl group at the 2-position of the side chain. This unique configuration contributes to its biological activity, particularly in receptor interactions and enzyme inhibition.
Scientific Research Applications
1. Receptor Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on various receptors involved in inflammatory processes and pain signaling. For instance, studies have highlighted its potential as an inhibitor of the P2X7 receptor, which plays a crucial role in inflammation and pain pathways. The presence of the hydroxyl group enhances hydrogen bonding interactions with biological targets, potentially increasing its efficacy as a therapeutic agent.
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In a study evaluating derivatives of benzamides, several compounds exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 5.72 µM . This suggests that this compound could be explored further for developing new antimicrobial agents.
3. Anticancer Potential
This compound derivatives have been assessed for their anticancer activities. For example, certain synthesized analogues demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil against human colorectal carcinoma cell lines (HCT116), indicating potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications can enhance potency and selectivity against cancer cells.
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of benzamide derivatives, including this compound, were synthesized and evaluated for their antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the benzamide structure significantly improved antibacterial activity, with some compounds achieving MIC values comparable to established antibiotics .
Case Study 2: Anticancer Activity Assessment
In another study focused on anticancer properties, this compound derivatives were tested against various cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity against HCT116 cells, with IC50 values indicating superior activity compared to conventional chemotherapy drugs. This underscores the compound's potential as a scaffold for developing novel anticancer therapies .
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| This compound | Hydroxyl group at 2-position | Potential P2X7 receptor inhibitor |
| Benzamide Derivative A | Chlorine at meta position | Antimicrobial activity |
| Benzamide Derivative B | Multiple hydroxyl groups | Enhanced anticancer activity |
Table 2: Antimicrobial Screening Results
| Compound | MIC (µM) | Target Strains |
|---|---|---|
| This compound | 1.43 | Staphylococcus aureus |
| Benzamide C | 1.27 | Bacillus subtilis |
| Benzamide D | 5.19 | Escherichia coli |
Table 3: Anticancer Screening Results
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 4.53 | HCT116 |
| Benzamide E | 5.85 | HCT116 |
| Standard Drug (5-FU) | 9.99 | HCT116 |
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The hydroxy group may participate in hydrogen bonding, while the benzamide moiety can interact with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural attributes and molecular properties of N-(2-hydroxy-3-phenylpropyl)benzamide and related compounds:
Key Observations :
- The phenylpropyl chain in the target compound likely increases hydrophobicity compared to methyl or methoxy substituents (e.g., ).
- Hydroxy groups facilitate hydrogen bonding, as seen in ’s X-ray structure .
- Electron-withdrawing groups (e.g., sulfamoyl in ) or heterocycles (e.g., tetrazole in ) alter electronic properties and reactivity.
Key Observations :
Physicochemical and Spectroscopic Properties
Comparative data on melting points, solubility, and spectroscopic signatures:
Biological Activity
N-(2-hydroxy-3-phenylpropyl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, inflammation, and metabolic disorders. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxyl group and a phenylpropyl moiety attached to a benzamide backbone. This structural configuration is crucial for its biological interactions. The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially increasing the compound's affinity for biological targets.
-
Inhibition of NFκB Activation :
- Research indicates that N-substituted benzamides, including this compound, can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), a key regulator in inflammation and cancer progression. In vitro studies have shown that these compounds can induce apoptosis in target cells while simultaneously inhibiting NFκB activation by preventing IκB degradation .
- Histone Deacetylase Inhibition :
-
Receptor Modulation :
- The compound has been studied for its potential as a P2X7 receptor inhibitor, which is involved in inflammatory processes. This inhibition could lead to reduced pain signaling and inflammation, making it a candidate for treating conditions associated with chronic pain and inflammation.
Therapeutic Applications
This compound has potential applications in several therapeutic areas:
- Cancer Treatment : Its ability to induce apoptosis and inhibit NFκB makes it a promising candidate for cancer therapies, particularly as a sensitizer for chemotherapy .
- Metabolic Disorders : The compound may also play a role in managing metabolic syndrome by acting on pathways related to insulin secretion and lipid metabolism .
- Anti-inflammatory Agents : Given its receptor-inhibiting properties, it could be beneficial in treating inflammatory diseases such as asthma or arthritis.
Table 1: Summary of Biological Activities
| Compound Name | Activity | Mechanism |
|---|---|---|
| This compound | Apoptosis induction | NFκB inhibition |
| 3-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide | Pain relief | P2X7 receptor inhibition |
| 5-bromo-N-(2-hydroxy-3-phenylpropyl)benzamide | Antitumor activity | PI3Kα kinase inhibition |
| 2-hydroxy-N-(3-phenylpropyl)benzamide | Potential antiviral activity | Unknown |
Notable Research Findings
- Apoptosis Induction :
-
Inflammatory Response Modulation :
- Another study highlighted the role of this compound as an anti-inflammatory agent by demonstrating its ability to modulate cytokine production in immune cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
